

Apatinib: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: **Apatinib**

Cat. No.: **B1193564**

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Apatinib, also known as Rivoceranib, is a potent, orally bioavailable small-molecule tyrosine kinase inhibitor. It has garnered significant attention in the field of oncology for its targeted anti-angiogenic properties. This technical guide provides an in-depth overview of **Apatinib**'s core chemical properties, mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

Apatinib is available as a free base and as a mesylate salt. The mesylate form is commonly used in clinical formulations. The fundamental properties are summarized below.

Property	Apatinib (Free Base)	Apatinib Mesylate
Molecular Formula	$C_{24}H_{23}N_5O$ [1][2]	$C_{25}H_{27}N_5O_4S$ [3][4][5][6][7]
Molecular Weight	397.47 g/mol [8]	493.58 g/mol [3][4][7][9]
CAS Number	811803-05-1[1]	1218779-75-9[3][7][10]
Synonyms	Rivoceranib, YN968D1[1][2]	Rivoceranib Mesylate, YN968D1[6][9]

Mechanism of Action

Apatinib's primary mechanism of action is the selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.^[2] By binding to the intracellular ATP-binding site of the VEGFR-2 tyrosine kinase, **Apatinib** blocks its autophosphorylation and subsequent activation of downstream signaling pathways.^[4] This inhibition prevents VEGF-stimulated endothelial cell proliferation, migration, and new blood vessel formation, thereby suppressing tumor growth.^[2]

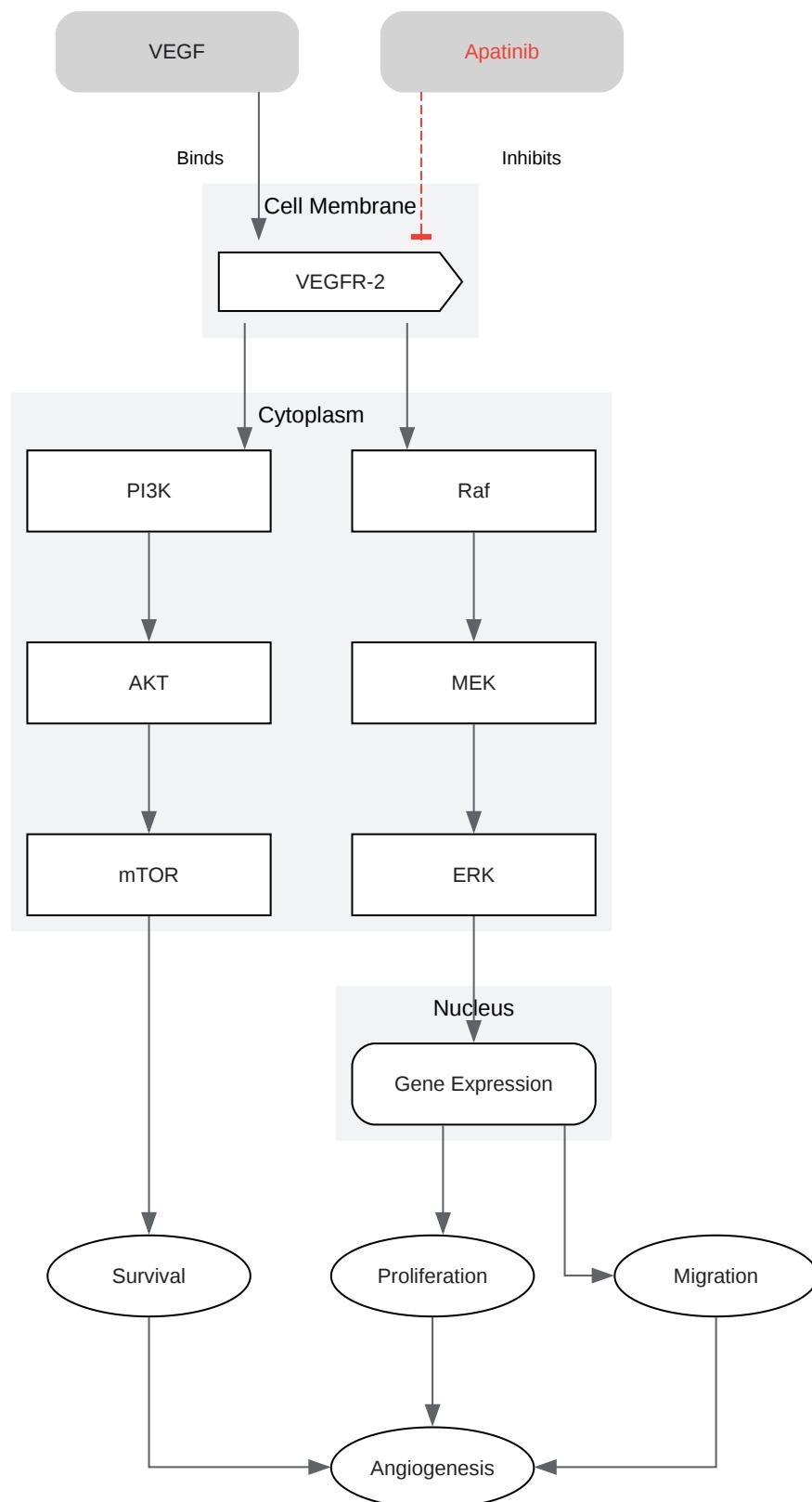
In addition to its potent activity against VEGFR-2, **Apatinib** also exhibits inhibitory effects on other tyrosine kinases, including c-Kit, RET, and c-Src.^{[8][9][11]}

Signaling Pathways

The inhibition of VEGFR-2 by **Apatinib** disrupts major signaling cascades crucial for cell proliferation and survival. The primary pathways affected are:

- PI3K/AKT/mTOR Pathway: This pathway is critical for cell survival, growth, and proliferation.
- MAPK/ERK Pathway: This cascade is involved in regulating cell proliferation and differentiation.

The following diagram illustrates the point of inhibition of **Apatinib** within the VEGFR-2 signaling cascade.

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Apatinib inhibits VEGFR-2, blocking downstream PI3K/AKT and MAPK/ERK signaling pathways.

Quantitative Data

In Vitro Kinase Inhibitory Activity

Apatinib demonstrates high potency and selectivity for VEGFR-2.

Target Kinase	IC ₅₀ (nM)
VEGFR-2	1[8][9][11][12]
RET	13[8][9][11][12]
c-Kit	429[8][9][11][12]
c-Src	530[11]

Pharmacokinetic Parameters (Human Studies)

Pharmacokinetic properties of **Apatinib** have been evaluated in healthy volunteers and patients with solid tumors.

Parameter	Value	Condition
T _{max} (Time to Peak Plasma Concentration)	3 - 4 hours	Single Dose[13]
t _{1/2} (Elimination Half-life)	~9 hours	Single Dose[13]
CL/F (Apparent Clearance)	57.8 L/h	Population Estimate[14]
Vd/F (Apparent Volume of Distribution)	112.5 L	Population Estimate[14]

Clinical Efficacy in Advanced Gastric Cancer

Apatinib has shown significant clinical activity in patients with advanced or metastatic gastric cancer. The data below is from various studies, including real-world settings.

Study Type	Line of Therapy	ORR (Objective Response Rate)	DCR (Disease Control Rate)	Median PFS (Progression-Free Survival)	Median OS (Overall Survival)
Real-world study[15]	1st, 2nd, 3rd+	16.76%	82.91%	5.32 months	9.76 months
Phase II trial (plus Irinotecan) [16]	2nd line	35.48%	61.29%	4.40 months	6.64 months
Real-world study (plus PD-1 inhibitors)[17]	Previously Treated	20.5%	69.2%	3.9 months	7.8 months
Prospective observational study[18]	Advanced/Metastatic	10.60%	61.92%	4.0 months	8.2 months
Real-world study (low-dose)[19]	Advanced	6.83%	56.89%	5.56 months	7.5 months

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of **Apatinib**.

In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This assay quantifies the inhibitory activity of **Apatinib** on recombinant human VEGFR-2 kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Materials:

- Recombinant Human VEGFR-2

- Kinase Buffer (e.g., 5x Kinase Buffer 1)
- ATP Solution (e.g., 500 μ M)
- Kinase Substrate (e.g., Poly (Glu,Tyr 4:1))
- **Apatinib**
- Luminescence-based Kinase Assay Kit (e.g., Kinase-Glo® MAX)
- Anhydrous DMSO
- Solid White 96-well Assay Plates
- Nuclease-free Water

Procedure:

- Reagent Preparation:
 - Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water.
 - Prepare a stock solution of **Apatinib** in DMSO and create serial dilutions in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
 - Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the kinase substrate.[\[20\]](#)
 - Dilute the VEGFR-2 enzyme in 1x Kinase Buffer to the desired concentration (e.g., 1 ng/ μ L).[\[20\]](#)
- Assay Execution:
 - Add the Master Mix to all wells of a 96-well plate.[\[21\]](#)
 - Add the **Apatinib** serial dilutions to the "Test Inhibitor" wells.
 - Add 1x Kinase Buffer with DMSO (vehicle control) to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[\[21\]](#)

- Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.[20]
- Incubate the plate at 30°C for 45 minutes.
- Detection:
 - Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.[20]
 - Incubate at room temperature for 10-30 minutes to stabilize the luminescent signal.[21]
 - Measure luminescence using a microplate reader.
- Data Analysis:
 - Subtract the average signal from the "Blank" wells from all other measurements.
 - Calculate the percent inhibition for each **Apatinib** concentration relative to the "Positive Control".
 - Plot the percent inhibition against the logarithm of **Apatinib** concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.[21]

Cell Proliferation Assay (CCK-8)

This assay determines the effect of **Apatinib** on the viability and proliferation of cancer cell lines.

Materials:

- Cancer Cell Line (e.g., gastric, endothelial cells)
- Complete Culture Medium
- **Apatinib**
- Cell Counting Kit-8 (CCK-8)

- 96-well Cell Culture Plates

Procedure:

- Cell Seeding:

- Seed cells into 96-well plates at a density of 2×10^4 to 5×10^4 cells per well and allow them to adhere overnight.[\[22\]](#)

- Treatment:

- Treat the cells with various concentrations of **Apatinib** for specified time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

- Detection:

- Add 10 μ L of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.[\[22\]](#)

- Measure the absorbance at 450 nm using a microplate reader.

- Data Analysis:

- Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

- Plot cell viability against **Apatinib** concentration to determine the IC_{50} value.

Western Blot Analysis of PI3K/AKT/mTOR Pathway

This technique is used to measure changes in the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following **Apatinib** treatment.

Materials:

- Cancer Cell Line
- **Apatinib**
- RIPA Lysis Buffer with Protease and Phosphatase Inhibitors

- BCA Protein Assay Kit
- SDS-PAGE Gels
- PVDF Membranes
- Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary Antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
- HRP-conjugated Secondary Antibodies
- Enhanced Chemiluminescence (ECL) Substrate

Procedure:

- Cell Lysis:
 - Treat cells with **Apatinib** for the desired time.
 - Lyse the cells using RIPA buffer.[[23](#)]
 - Quantify protein concentration using a BCA assay.
- Electrophoresis and Transfer:
 - Separate equal amounts of protein lysate on an SDS-PAGE gel.[[24](#)]
 - Transfer the separated proteins to a PVDF membrane.[[23](#)][[24](#)]
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.[[23](#)]
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[[23](#)]

- Detection:
 - Detect the protein bands using an ECL substrate and an imaging system.
- Data Analysis:
 - Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control like GAPDH.

Mouse Xenograft Model

This *in vivo* model assesses the anti-tumor efficacy of **Apatinib** on human tumors grown in immunocompromised mice.

Materials:

- Immunocompromised Mice (e.g., athymic nude or SCID)
- Human Cancer Cell Line
- Matrigel (optional)
- **Apatinib**
- Vehicle for Oral Gavage (e.g., 0.5% HPMC and 0.1% Tween 80 in sterile water)[25]

Procedure:

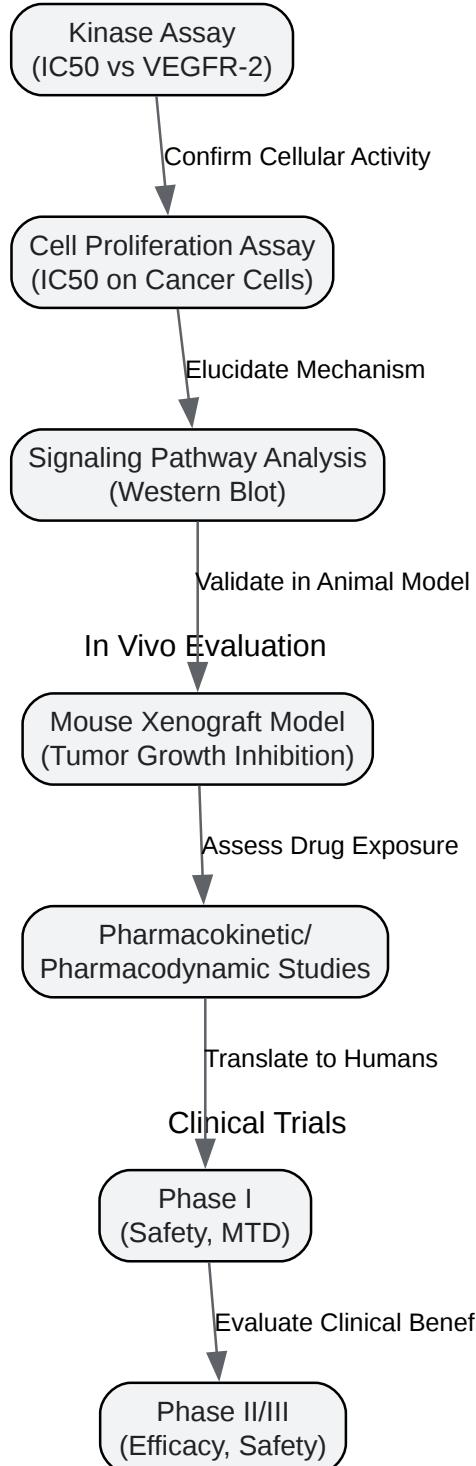
- Tumor Implantation:
 - Subcutaneously inject a suspension of cancer cells (e.g., 3×10^6 cells in 200 μ L) into the flank of the mice.[26]
- Treatment Initiation:
 - Once tumors reach a palpable size (e.g., 50-200 mm^3), randomize mice into treatment and control groups.[26][27]
- Drug Administration:

- Administer **Apatinib** (e.g., 60-120 mg/kg) or vehicle control to the mice daily via oral gavage.[28]
- Monitoring and Endpoint:
 - Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.[26][27]
 - Monitor mouse body weight as an indicator of toxicity.[27]
 - Sacrifice the mice when tumors reach a predetermined size or at the end of the study period. Tumors can be excised for further analysis (e.g., immunohistochemistry, Western blot).[26]
- Data Analysis:
 - Plot the mean tumor volume over time for each group to assess treatment efficacy.

General Experimental Workflow

The logical progression of **Apatinib** evaluation typically follows a path from initial in vitro screening to in vivo validation.

In Vitro Evaluation

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